7-Methyltridecanoyl-CoA

Enzyme Kinetics Substrate Specificity Acyl-CoA Dehydrogenase

The specific 7-methyl branch position on this C13 acyl-CoA chain is critical. Using a 5- or 12-methyl analog introduces an unquantifiable variable in enzyme recognition and beta-oxidation studies, making this exact positional isomer mandatory for valid experimental outcomes. Procure 7-Methyltridecanoyl-CoA to ensure data integrity in your mechanistic or substrate-specificity research. This compound is suited for LC-MS/GC-MS method development as a unique analytical standard. Available for inquiry-based purchasing for research use only.

Molecular Formula C35H62N7O17P3S
Molecular Weight 977.9 g/mol
Cat. No. B15550957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyltridecanoyl-CoA
Molecular FormulaC35H62N7O17P3S
Molecular Weight977.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H62N7O17P3S/c1-5-6-7-9-12-23(2)13-10-8-11-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)
InChIKeyYJNJJMLDKZDZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyltridecanoyl-CoA: Procurement and Analytical Baseline for a Long-Chain Branched Acyl-CoA


7-Methyltridecanoyl-CoA is a long-chain acyl-CoA, specifically a C13 fatty acyl-CoA with a single methyl branch at the 7th carbon of the acyl chain [1]. As a coenzyme A (CoA) thioester, it serves as a substrate or intermediate in fatty acid metabolism and transport, primarily undergoing beta-oxidation within mitochondria [1][2]. Its molecular weight is 977.89 g/mol [3]. This compound is commercially available from several chemical vendors for research use, with typical storage recommendations at -20°C or -80°C . However, a review of primary literature reveals a complete absence of quantitative, comparator-based data to substantiate any specific differential advantage for its procurement or use.

The Inherent Risk of Substituting 7-Methyltridecanoyl-CoA with Other Branched-Chain Acyl-CoAs


Substitution of one branched-chain acyl-CoA for another is not scientifically justifiable without explicit comparative data. The position of the methyl branch (e.g., 5-methyl [1], 7-methyl, 12-methyl [2]) along the 13-carbon chain significantly alters the molecule's 3D conformation and physiochemical properties. This positional isomerism can critically impact enzyme-substrate recognition, binding affinity, and the rate of beta-oxidation by chain-length- and branch-specific enzymes like acyl-CoA dehydrogenases and oxidases [3]. Therefore, using a close analog like 5-Methyltridecanoyl-CoA or 12-Methyltridecanoyl-CoA as a 'generic' replacement for 7-Methyltridecanoyl-CoA introduces an unquantified and likely significant variable into any experimental or industrial process. The specific procurement of 7-Methyltridecanoyl-CoA is thus essential for any application where the 7-methyl branch is the parameter under investigation. However, the critical quantitative evidence to define these differences for this specific compound is currently absent from the public domain.

Quantitative Differentiation Evidence for 7-Methyltridecanoyl-CoA


Absence of Primary Literature for Differential Enzyme Kinetics (Km, kcat, Vmax)

A comprehensive search of primary research databases (PubMed, Scopus, Google Scholar) for '7-Methyltridecanoyl-CoA' reveals zero peer-reviewed studies reporting kinetic data (e.g., Km, Vmax, kcat) for this compound as a substrate for any relevant enzyme (e.g., acyl-CoA dehydrogenases, oxidases, or synthetases). Without this data, no quantitative claim regarding its differential substrate efficiency compared to other branched-chain acyl-CoAs can be made.

Enzyme Kinetics Substrate Specificity Acyl-CoA Dehydrogenase Beta-Oxidation

Undetermined Role in Branched-Chain Fatty Acid Metabolism vs. Pristanoyl-CoA

The metabolism of methyl-branched fatty acids is well-studied for compounds like pristanoyl-CoA (a 2,6,10,14-tetramethylpentadecanoyl-CoA) and other 2-methyl-branched acyl-CoAs, which are known substrates for alpha-methylacyl-CoA racemase (AMACR) [1]. In contrast, 7-methyltridecanoyl-CoA, with its branch at the 7-position, is structurally distinct and is not known to be a substrate for AMACR. No studies have been found that investigate its specific catabolic pathway or compare its oxidation rate to that of pristanoyl-CoA or other C13 branched-chain fatty acyl-CoAs.

Metabolomics Peroxisomal Beta-Oxidation Alpha-Methylacyl-CoA Racemase (AMACR)

Comparative Physical Properties: Positional Isomers of Methyltridecanoyl-CoA

While detailed computed properties like XLogP3 and topological polar surface area can differ between isomers, the most readily available and comparable quantitative data across positional isomers (5-, 7-, 12-methyltridecanoyl-CoA) is the molecular weight. All three share an identical molecular weight of 977.9 g/mol [1][2][3]. This lack of a differentiating basic physical property underscores the necessity for functional (biological) data to distinguish between them.

Physicochemical Properties Isomer Comparison Molecular Weight

Defined Application Scenarios for 7-Methyltridecanoyl-CoA Based on Current Knowledge


Analytical Method Development: As an Internal Standard or Reference Material

Given its defined molecular weight and commercial availability, 7-Methyltridecanoyl-CoA is suited for use as an analytical reference standard in method development for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its purpose would be for retention time locking, instrument calibration, or as a stable isotope-labeled internal standard (if synthesized) for quantifying other acyl-CoAs in biological matrices [1]. This application relies solely on its unique mass and does not require any comparative biological activity data.

Metabolic Pathway Discovery: A Substrate Probe for Unexplored Beta-Oxidation Enzymes

7-Methyltridecanoyl-CoA can serve as a high-value substrate probe in exploratory biochemistry. Researchers investigating the substrate scope of novel or poorly characterized acyl-CoA dehydrogenases or oxidases could use this compound to determine if the 7-methyl branch is tolerated by the enzyme's active site. The outcome of such an experiment would generate the primary, differential evidence that is currently missing from the scientific literature. This is a 'discovery' application, not one based on established, differential performance.

Chemical Biology Tool: Structural Analog for Enzyme Mechanism Studies

As a positional isomer of other methyltridecanoyl-CoA species, this compound can be used as a mechanistic probe to study enzyme-substrate interactions. By comparing its turnover rate or binding mode to that of its 5-methyl or 12-methyl counterparts in a controlled experiment, a researcher could map the active site constraints of a given enzyme and identify the key residues responsible for substrate positioning and catalysis. This use case directly addresses the lack of data by providing a means to generate it.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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